molecular formula C20H19N3O4 B2561313 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 941983-80-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No. B2561313
CAS RN: 941983-80-8
M. Wt: 365.389
InChI Key: NRQQEZZBJSACCH-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthetic Routes to 1,3,4-Oxadiazole Derivatives: A novel synthetic approach for creating 1,3,4-oxadiazole derivatives showcases the versatility of these compounds. The study detailed the synthesis of N-aryl/aralkyl derivatives through successive conversions, highlighting their potential as α-glucosidase inhibitors based on structural determination techniques and biological evaluations (Iftikhar et al., 2019).

Biological Activities and Applications

  • Antiproliferative Activities: Research on 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives indicates their efficacy against cancer cells. The compounds showed significant antiproliferative activities, suggesting the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Jin et al., 2006).
  • Antimicrobial and Hemolytic Activities: A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated variable antimicrobial efficacy against selected microbial species. These findings underscore the potential of oxadiazole derivatives in developing new antimicrobial agents with low toxicity (Gul et al., 2017).

Pharmacological Evaluation

  • Potential Antipsychotic Agents: Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored these compounds as novel potential antipsychotic agents. Their ability to reduce spontaneous locomotion without causing ataxia, and without binding to D2 dopamine receptors, opens up new avenues for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-3-4-14(13(2)9-12)11-18(24)21-20-23-22-19(27-20)15-5-6-16-17(10-15)26-8-7-25-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQQEZZBJSACCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

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